molecular formula C6H10O5 B14206759 3-Acetoxy-3-hydroxypropionic acid, methyl ester CAS No. 846021-40-7

3-Acetoxy-3-hydroxypropionic acid, methyl ester

Cat. No.: B14206759
CAS No.: 846021-40-7
M. Wt: 162.14 g/mol
InChI Key: LFAVKKKLQAGYNZ-UHFFFAOYSA-N
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Description

3-Acetoxy-3-hydroxypropionic acid, methyl ester is an organic compound that belongs to the class of esters It is derived from 3-hydroxypropionic acid and is characterized by the presence of both acetoxy and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-3-hydroxypropionic acid, methyl ester can be achieved through the Baeyer-Villiger oxidation of methyl levulinate using Baeyer-Villiger monooxygenases (BVMOs). This method involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom to form the ester . The reaction conditions typically include a highly soluble and stable monooxygenase from Rhodococcus pyridinivorans, with a high affinity towards aliphatic methyl ketones .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using biocatalysts such as BVMOs. These enzymes offer a green alternative to traditional chemical oxidants and can achieve high substrate loading and excellent regioselectivity . The process involves the oxidation of biobased methyl levulinate to produce the desired ester with high efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-3-hydroxypropionic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various esters, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetoxy-3-hydroxypropionic acid, methyl ester is unique due to its combination of acetoxy and hydroxy functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and industrial processes .

Properties

CAS No.

846021-40-7

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

methyl 3-acetyloxy-3-hydroxypropanoate

InChI

InChI=1S/C6H10O5/c1-4(7)11-6(9)3-5(8)10-2/h6,9H,3H2,1-2H3

InChI Key

LFAVKKKLQAGYNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC(=O)OC)O

Origin of Product

United States

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